molecular formula C10H19N3O B15263014 N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide

Cat. No.: B15263014
M. Wt: 197.28 g/mol
InChI Key: IIRBLMGCFSEUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide is a synthetic compound featuring a cyclopropane carboxamide core linked via an ethyl chain to a piperazine moiety. This structure combines the conformational rigidity of the cyclopropane ring with the versatile hydrogen-bonding capacity of the piperazine group.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H19N3O/c14-10(9-1-2-9)12-5-8-13-6-3-11-4-7-13/h9,11H,1-8H2,(H,12,14)

InChI Key

IIRBLMGCFSEUGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(piperazin-1-yl)ethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Receptor Targeting

18F-FCWAY and 18F-Mefway

These PET radioligands (e.g., 18F-FCWAY: 18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) target serotonin 5-HT1A receptors in the brain . Key comparisons:

  • Cyclopropane vs. Cyclohexane : The target compound replaces the fluorinated cyclohexane in 18F-FCWAY with a cyclopropane ring. This substitution may enhance metabolic stability, as 18F-FCWAY undergoes defluorination, leading to bone uptake of radioactivity and imaging artifacts .
  • Receptor Binding: The 2-methoxyphenyl and pyridinyl groups in 18F-FCWAY are critical for 5-HT1A affinity.
Tozasertib (CAS-639089-54-6)

An antineoplastic agent with a cyclopropanecarboxamide-piperazine structure. Key differences:

  • Substituent Complexity : Tozasertib includes a pyrimidinyl-thiophenyl group and a methylpiperazine, enabling kinase inhibition. The simpler structure of the target compound may limit its anticancer activity but offers a scaffold for modular derivatization .

Piperazine-Based Derivatives

Synthesized Compounds (LP, 2HP, DHP)

From , compounds like 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) share the piperazine-ethyl backbone but incorporate ketimine or phenolic groups instead of cyclopropanecarboxamide.

N-(2-{4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[2-(morpholin-4-yl)ethyl]cyclopropanecarboxamide

A screening compound (MolFormula: C28H38N6O5) with dual piperazine and morpholine groups.

  • Complexity vs. Simplicity : The target compound lacks the pyridazine and morpholine moieties, reducing molecular weight (538.65 vs. ~300–400 g/mol for simpler analogs) and possibly improving bioavailability .

Cyclopropane Derivatives

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

This compound () highlights the role of cyclopropane in stabilizing molecular conformations.

Comparative Data Table

Compound Name Core Structure Key Substituents Application/Activity Metabolic Stability Reference
N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide Cyclopropane + piperazine-ethyl None (base scaffold) Scaffold for drug development Likely high (no labile groups)
18F-FCWAY Cyclohexane + piperazine-ethyl 2-Methoxyphenyl, pyridinyl, fluorine 5-HT1A receptor PET imaging Low (defluorination occurs)
Tozasertib Cyclopropane + piperazine Pyrimidinyl-thiophenyl, methylpiperazine Antineoplastic (kinase inhibitor) Moderate (complex metabolism)
LP () Piperazine-ethyl + ketimine Pyridin-2-yl Synthetic intermediate Unknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.